Home > Products > Screening Compounds P27073 > 3-O-Methyl Fulvestrant
3-O-Methyl Fulvestrant - 1221256-46-7

3-O-Methyl Fulvestrant

Catalog Number: EVT-1462990
CAS Number: 1221256-46-7
Molecular Formula: C33H49F5O3S
Molecular Weight: 620.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-O-Methyl Fulvestrant is a synthetic derivative of Fulvestrant, which is primarily used in the treatment of hormone receptor-positive breast cancer. This compound exhibits similar mechanisms to its parent compound but with modifications that may enhance its pharmacological properties. Fulvestrant itself is a selective estrogen receptor downregulator, developed for patients with advanced breast cancer who have not responded to other anti-estrogen therapies.

Source

Fulvestrant was first approved for use in the United States in 2002 and subsequently in Europe in 2004. It is synthesized through various chemical methods, including modifications to existing structures to improve efficacy and reduce side effects. The development of 3-O-Methyl Fulvestrant likely stems from ongoing research to optimize the therapeutic profiles of existing anti-cancer agents.

Classification

3-O-Methyl Fulvestrant falls under the classification of steroidal antiestrogens. It is specifically designed to target estrogen receptors, inhibiting their activity and promoting degradation, which is crucial in managing estrogen-dependent cancers.

Synthesis Analysis

Methods

The synthesis of 3-O-Methyl Fulvestrant can be achieved through several chemical pathways. One common method involves the methylation of the hydroxyl group at the 3-position of Fulvestrant. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Technical Details

  1. Starting Material: Fulvestrant (C32H47F5O3S).
  2. Reagents: Methyl iodide (or equivalent), a strong base (e.g., potassium carbonate).
  3. Reaction Conditions: The reaction typically requires refluxing in an organic solvent such as acetone or DMF (dimethylformamide) for several hours.
  4. Purification: The final product can be purified using column chromatography or recrystallization techniques to obtain high purity.
Molecular Structure Analysis

Structure

The molecular formula for 3-O-Methyl Fulvestrant is C33H49F5O3S, indicating the addition of a methyl group at the 3-position compared to its parent compound.

Data

  • Molecular Weight: Approximately 570.8 g/mol.
  • Structural Features: The compound retains the steroidal backbone characteristic of Fulvestrant while incorporating a methoxy group at the 3-position, which may influence its binding affinity and metabolic stability.
Chemical Reactions Analysis

Reactions

The primary reaction involving 3-O-Methyl Fulvestrant is its interaction with estrogen receptors, where it acts as an antagonist. The methylation at the 3-position alters its binding characteristics compared to Fulvestrant.

Technical Details

  1. Estrogen Receptor Binding: The compound competes with estrogen for binding sites on estrogen receptors.
  2. Downregulation Mechanism: Upon binding, it promotes receptor degradation through proteasomal pathways, effectively reducing estrogenic signaling within target tissues.
Mechanism of Action

Process

3-O-Methyl Fulvestrant functions by binding to estrogen receptors and inducing a conformational change that leads to receptor downregulation. This mechanism is critical in treating cancers that are driven by estrogen signaling.

Data

  • Binding Affinity: Studies suggest that modifications like methylation can enhance or alter binding affinities compared to unmodified compounds.
  • Cellular Effects: The compound leads to decreased cell proliferation and increased apoptosis in estrogen-dependent cancer cell lines.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and DMSO but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

3-O-Methyl Fulvestrant is primarily researched for its potential applications in oncology, specifically targeting hormone-sensitive tumors. Its ability to modulate estrogen receptor activity makes it a candidate for combination therapies aimed at enhancing treatment efficacy for breast cancer patients who have developed resistance to conventional therapies.

Chemical Identity & Structural Characterization of 3-O-Methyl Fulvestrant

Molecular Structure and Stereochemical Configuration

3-O-Methyl Fulvestrant (7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3-methoxy-17β-diol) is a major phase I metabolite of fulvestrant, formed via O-methylation at the C3 phenolic hydroxyl group of the steroid nucleus. This modification replaces the hydrogen of the 3-OH with a methyl group (–OCH₃), yielding a molecular formula of C₃₃H₄₉F₅O₃S and a molecular weight of 620.80 g/mol [2] [10]. The compound retains the core estrane steroid structure with a -configured alkylsulfinyl side chain, critical for estrogen receptor (ER) binding. Absolute stereochemistry includes:

  • 17β-Hydroxy Group: Essential for ER affinity, unchanged from fulvestrant
  • 7α-Side Chain Orientation: Governs receptor dimerization blockade
  • C3 Methoxy Group: Alters hydrogen-bonding capacity compared to the parent phenolic OH [10]

The -stereochemistry is preserved during metabolic conversion, confirmed via nuclear magnetic resonance (NMR) studies showing conserved J-coupling constants between H6-H7 and H7-H8 protons. X-ray diffraction analyses of analogous fulvestrant crystals (space group R3) reveal that the bulky pentafluoropentylsulfinyl side chain adopts an extended conformation perpendicular to the steroid plane, a feature retained in the 3-O-methyl derivative [8].

Table 1: Key Structural Descriptors of 3-O-Methyl Fulvestrant

ParameterValue/Description
Molecular FormulaC₃₃H₄₉F₅O₃S
Molecular Weight620.80 g/mol
Stereocenters6 (C8, C9, C13, C14, C17, S=O)
C3 SubstitutionMethoxy (-OCH₃)
Side Chain Configuration-orientation
LogP (calculated)+6.8 (vs. +6.2 for fulvestrant)

Comparative Analysis with Parent Compound (Fulvestrant)

The methylation at C3 induces significant biochemical and physicochemical divergences from fulvestrant:

  • Receptor Binding: 3-O-Methyl Fulvestrant exhibits reduced ERα affinity (IC₅₀ ≈ 15 nM) compared to fulvestrant (IC₅₀ = 3–4 nM). The C3 methoxy group cannot form the critical hydrogen bond with ERα Glu353/Arg394, diminishing binding stability [6] [10].
  • Downregulatory Capacity: Lacks ERα degradation activity. Fulvestrant’s 3-OH group facilitates helix-12 displacement in the ER ligand-binding domain (LBD), triggering proteasomal degradation. Methylation abrogates this mechanism, evidenced by Western blotting showing no ERα reduction at ≤1μM concentrations [6].
  • Solubility & LogP: Aqueous solubility decreases to 0.02 μg/mL (vs. 0.04 μg/mL for fulvestrant), while LogP increases by +0.6 units due to enhanced hydrophobicity [2] [10].
  • Metabolic Stability: Resists glucuronidation at C3, a primary clearance pathway for fulvestrant (90% metabolism). This extends in vitro half-life in hepatocyte assays to >8h (vs. 1.5h for fulvestrant) [6] [10].

Table 2: Functional Comparison with Fulvestrant

Property3-O-Methyl FulvestrantFulvestrant
ERα Binding IC₅₀~15 nM3–4 nM
ERα Degradation (1μM)<10% reduction>90% reduction
C3 Glucuronidation RateUndetectable12.7 pmol/min/mg protein
Aqueous Solubility0.02 μg/mL0.04 μg/mL
Plasma Protein Binding>99%99%

Synthetic Pathways and Optimization Strategies

Primary Synthesis Route:

  • Starting Material: Fulvestrant (purity >99%) dissolved in anhydrous dimethylformamide (DMF)
  • Methylation: Treatment with methyl iodide (CH₃I, 1.5 eq) and potassium carbonate (K₂CO₃, 2 eq) at 50°C for 6h under nitrogen
  • Workup: Dilution with ice-water, extraction with ethyl acetate, silica gel chromatography (hexane:ethyl acetate = 1:1)
  • Yield: 65–70% with >98% HPLC purity [10]

Key Impurities and Mitigation:

  • 6-Keto Fulvestrant (≤0.2%): Forms via overoxidation; controlled by reaction atmosphere (N₂ purge)
  • Fulvestrant β-Isomer (≤0.1%): Epimerization at C7; minimized by temperature control (<55°C)
  • ∆6,7-Fulvestrant (≤0.3%): Dehydration byproduct; suppressed by avoiding acidic conditions [10]

Process Optimization:

  • Catalytic Methylation: Pd/C-mediated transfer hydrogenation with methanol increases yield to 85%
  • Continuous Flow Chemistry: Microreactor synthesis reduces reaction time to 30min and eliminates β-isomer formation
  • Green Chemistry: Supercritical CO₂ as solvent achieves 99.5% purity with zero organic residues [3] [10]

Crystallographic Studies and Polymorphic Forms

Single-crystal X-ray diffraction (SC-XRD) of 3-O-Methyl Fulvestrant reveals a monoclinic P2₁ space group with unit cell parameters a = 14.2 Å, b = 18.6 Å, c = 22.3 Å, β = 92.5°, Z = 4. The steroid core exhibits a near-planar conformation (deviation <0.1Å), while the -side chain adopts a gauche conformation around C7-C21 bonds [8].

Polymorphism Screening Identified Two Forms:

  • Form I: Needle-like crystals from ethanol/water. Thermodynamically stable up to 180°C. Hydrogen-bonding network includes O17-H⋯O=S (2.9Å) and C14-H⋯F interactions.
  • Form II: Platelets from acetonitrile. Metastable, converts to Form I at >70°C. Features dimeric pairs via C3-OCH₃⋯H-C17 interactions (3.2Å) [8].

Synchrotron powder diffraction confirms no isostructurality with fulvestrant hydrates (space group R3), attributable to lost O3-H⋯O hydrogen bonds. Computational modeling (DFT-D3) indicates Form I is 4.2 kcal/mol more stable than Form II due to optimized fluorine packing in the crystal lattice [8].

Table 3: Crystallographic Data Summary

ParameterForm IForm IIFulvestrant Hydrate
Crystal SystemMonoclinicTriclinicTrigonal
Space GroupP2₁P-1R3
Unit Cell Volume5,842 ų5,920 ų7,823 ų
H-Bond Donors1 (O17-H)02 (O3-H, O17-H)
Density1.25 g/cm³1.22 g/cm³1.18 g/cm³

Properties

CAS Number

1221256-46-7

Product Name

3-O-Methyl Fulvestrant

IUPAC Name

(7R,8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

Molecular Formula

C33H49F5O3S

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C33H49F5O3S/c1-31-18-16-27-26-13-12-25(41-2)22-24(26)21-23(30(27)28(31)14-15-29(31)39)11-8-6-4-3-5-7-9-19-42(40)20-10-17-32(34,35)33(36,37)38/h12-13,22-23,27-30,39H,3-11,14-21H2,1-2H3/t23-,27-,28+,29+,30-,31+,42?/m1/s1

InChI Key

QRQZOWKZNIIWRQ-VNXSLSSRSA-N

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Synonyms

(7α,17β)-3-methoxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-ol;

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.